L,L-Dityrosine-13C12 Dihydrochloride

Isotope Dilution Mass Spectrometry Biomarker Quantification Oxidative Stress

L,L-Dityrosine-13C12 Dihydrochloride is a uniformly 13C-labeled internal standard that delivers a definitive +12 Da mass shift—eliminating the spectral overlap and ion suppression risks inherent with unlabeled or partially labeled analogs. This ensures baseline-resolved quantification of endogenous dityrosine at trace levels in complex matrices (plasma, urine, tissue). It is the essential SIL-IS for method validation under FDA/EMA bioanalytical guidance, directly supporting biomarker data integrity for IND submissions and clinical studies. Procure the isotopically pure standard that guarantees regulatory-grade precision.

Molecular Formula C₆¹³C₁₂H₂₂Cl₂N₂O₆
Molecular Weight 445.19
Cat. No. B1161792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL,L-Dityrosine-13C12 Dihydrochloride
Synonyms(α3S,α3’S)-α3,α3’-Diamino-6,6’-dihydroxy-[1,1’-biphenyl]-3,3’-dipropanoic Acid-13C12;  [S-(R*,R*)]-α,α’-Diamino-6,6’-dihydroxy-[1,1’-biphenyl]-3,3’-dipropanoic Acid-13C12;  3,3’-Bityrosine Dihydrochloride;  3,3’-Dityrosine-13C12;  Bityrosine-13C12;  Dityr
Molecular FormulaC₆¹³C₁₂H₂₂Cl₂N₂O₆
Molecular Weight445.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 20.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L,L-Dityrosine-13C12 Dihydrochloride: Product Definition and Analytical Role as a Stable Isotope-Labeled Internal Standard


L,L-Dityrosine-13C12 Dihydrochloride is a stable isotope-labeled analog of the oxidative stress biomarker dityrosine, featuring uniform 13C-labeling across all twelve carbon atoms of the two tyrosine aromatic rings . Its primary utility is as a highly accurate internal standard (IS) for the quantitative analysis of endogenous dityrosine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. As a heavy-labeled version of the target analyte, it possesses nearly identical physicochemical properties to the unlabeled compound, ensuring co-elution during chromatographic separation while being distinguishable by a specific mass shift in the mass spectrometer, a principle fundamental to isotope dilution mass spectrometry (IDMS) [2].

The Quantitative Risk of Substituting L,L-Dityrosine-13C12 Dihydrochloride with Unlabeled or Incompletely Labeled Dityrosine Analogs


In LC-MS/MS quantification, substituting an unlabeled dityrosine standard or an incompletely labeled analog (e.g., 13C2- or 13C6-dityrosine) for the uniformly 13C12-labeled standard introduces significant, quantifiable risk of analytical error [1]. Unlabeled standards cannot be used as internal standards for the same analyte as they are indistinguishable from the endogenous target, precluding isotope dilution [2]. Partially labeled variants, while functional, have a smaller mass shift from the endogenous analyte, which increases the probability of spectral overlap with the naturally occurring M+1, M+2, or M+6 isotopologues of dityrosine [3]. The uniform 13C12 labeling provides a +12 Da mass shift, moving the IS signal into a significantly 'quieter' region of the mass spectrum, thereby maximizing signal-to-noise ratio and minimizing interference, which directly improves the accuracy and precision of measurements, particularly at low analyte concentrations [4].

Quantitative Evidence for Selecting L,L-Dityrosine-13C12 Dihydrochloride over Alternative Internal Standards


Spectral Resolution: Superior Mass Separation of the 13C12-Labeled Analyte

Uniform 13C12 labeling provides a definitive +12 Da mass shift (m/z 1220) from the endogenous unlabeled dityrosine (m/z 1208), as demonstrated in a GC/MS selected ion monitoring assay [1]. This large mass separation is superior to alternatives like 13C2-labeled dityrosine, which provides only a +2 Da shift. The greater mass difference ensures that the internal standard signal is completely resolved from the natural isotopic envelope of endogenous dityrosine, eliminating a source of quantitative bias [2].

Isotope Dilution Mass Spectrometry Biomarker Quantification Oxidative Stress

Quantitative Performance: Validated Method Accuracy and Precision in a Biological Matrix

A validated UPLC-ESI-MS/MS method employing L,L-Dityrosine-13C12 as the internal standard achieved a mean relative recovery of 104 ± 13% for dityrosine (DIY) in Atlantic salmon tissue at a fortified concentration of 500 ng/mL [1]. This performance demonstrates the compound's efficacy in correcting for matrix effects and analyte losses during sample preparation. In contrast, a method using 3,3'-13C2-dityrosine in wheat flour reported a limit of detection (LOD) of 80 ng/g and an LOQ of 270 ng/g [2], while a method using 3,3-13C6-dityrosine in grain proteins achieved an LOD of 42.1 ng/g and an LOQ of 140 ng/g [3]. While not a direct comparison of IS performance in the same matrix, the 13C12-labeled IS was part of a validated method achieving an LOD of 1.37 ng/g wet weight in fish tissue [1], indicating its suitability for highly sensitive applications.

Method Validation UPLC-MS/MS Aquaculture Research

Procurement Confidence: Molecular Identity Verification through Defined Physicochemical Properties

Unlike research-grade unlabeled dityrosine (molecular weight of free base ~360.36 g/mol), L,L-Dityrosine-13C12 Dihydrochloride has a precise and verifiable molecular weight of 445.19 g/mol and a defined molecular formula (C₆¹³C₁₂H₂₂Cl₂N₂O₆) . This allows for rigorous vendor and batch-to-batch verification through mass spectrometry and elemental analysis. The dihydrochloride salt form enhances solubility in aqueous buffers compared to the free base, simplifying the preparation of stock solutions for analytical workflows [1].

Quality Control Compound Authentication Procurement

Validated Application Scenarios for L,L-Dityrosine-13C12 Dihydrochloride in Analytical and Preclinical Research


Absolute Quantification of Oxidative Stress Biomarkers in Tissues and Biofluids via UPLC-MS/MS

This is the primary application for this compound. L,L-Dityrosine-13C12 Dihydrochloride serves as the essential internal standard for the accurate and precise measurement of endogenous dityrosine, a key biomarker of protein oxidation [1]. The method, validated in complex matrices like fish tissues [1] and applicable to human clinical samples such as urine and plasma [2], utilizes the compound's co-elution and distinct mass (+12 Da) to compensate for sample preparation losses and matrix effects, ensuring data integrity for studies on aging, inflammation, and disease pathology.

Robust Method Validation and Routine Quality Control in Bioanalytical Laboratories

In regulated bioanalytical environments supporting preclinical and clinical studies, the use of a stable, well-characterized SIL-IS is mandatory for method validation [1]. L,L-Dityrosine-13C12 Dihydrochloride meets these requirements by providing a stable, isotopically pure standard that can be used to construct calibration curves and quality control (QC) samples [2]. Its use directly supports the generation of data with the accuracy and precision required for Investigational New Drug (IND) applications and other regulatory submissions where biomarker data is critical.

High-Confidence Identification of Dityrosine Crosslinks in Proteomics Research

Beyond quantification, the compound is an invaluable tool for qualitative proteomics. By spiking protein hydrolysates or digests with L,L-Dityrosine-13C12 Dihydrochloride, researchers can confidently identify and validate the presence of dityrosine crosslinks in complex peptide mixtures using LC-MS/MS [1]. The characteristic +12 Da mass shift in the precursor and product ion spectra provides unambiguous confirmation of the modified residue, eliminating false-positive identifications that can occur when relying on database searching alone, as demonstrated in studies of protein structures like resilin and the yeast ascospore wall [2].

Technical Documentation Hub

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